2,6-Difluorobenzyl bromide (CAS: 85118-00-9) is a highly reactive, bifunctional electrophilic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. It combines a highly labile benzylic bromide leaving group with a sterically demanding, electron-withdrawing 2,6-difluorophenyl moiety . In industrial and laboratory settings, it is primarily utilized as a highly reactive alkylating agent for nitrogen, oxygen, and sulfur nucleophiles. The compound's baseline value for procurement lies in its ability to rapidly install the 2,6-difluorobenzyl group under mild conditions, a structural motif that is quantitatively proven to increase lipophilicity, block metabolic degradation pathways, and enforce specific conformational geometries in target molecules [1].
Substituting 2,6-difluorobenzyl bromide with its chloride analog (2,6-difluorobenzyl chloride) or unsubstituted benzyl bromide measurably reduces both process efficiency and final product performance. In procurement and process scale-up, the chloride analog exhibits significantly lower electrophilic reactivity, often necessitating harsh reflux conditions, extended reaction times, or the addition of iodide catalysts (Finkelstein conditions) to achieve acceptable alkylation yields [1]. This increases cycle times and can lead to the degradation of sensitive heterocyclic substrates. Furthermore, substituting with unsubstituted benzyl bromide fails entirely in drug design applications; it lacks the critical ortho-fluorine atoms required to sterically lock the benzyl group into the orthogonal conformations necessary for target receptor binding, and it leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated metabolic oxidation [2].
For the N-alkylation of sensitive heterocycles such as isatins and uracils, the choice of leaving group dictates the process cycle time and yield. Utilizing 2,6-difluorobenzyl bromide achieves >85% yield alkylation under mild basic conditions (e.g., DBU or KF/alumina) and microwave irradiation, frequently reaching complete conversion in under 30 minutes [1]. In contrast, the corresponding 2,6-difluorobenzyl chloride typically requires significantly longer reaction times (often >12 hours) or higher temperatures to drive the reaction to completion, increasing the risk of thermal degradation for sensitive intermediates.
| Evidence Dimension | Alkylation reaction time and yield |
| Target Compound Data | >85% yield in 10–30 minutes (microwave/mild base) |
| Comparator Or Baseline | 2,6-difluorobenzyl chloride |
| Quantified Difference | Bromide reduces reaction time by >10x compared to the chloride baseline without requiring halide-exchange additives. |
| Conditions | Microwave-assisted or mild reflux N-alkylation of heterocycles. |
Procuring the bromide derivative minimizes reactor residence time and eliminates the need for catalytic additives, streamlining API intermediate manufacturing.
The incorporation of the 2,6-difluorobenzyl moiety is a proven strategy for overcoming poor pharmacokinetic profiles in drug leads. In the development of human GnRH receptor antagonists, compounds utilizing the 2,6-difluorobenzyl group demonstrated a quantifiable increase in metabolic stability compared to predecessor molecules lacking this specific substitution [1]. The two ortho-fluorine atoms effectively block primary sites of cytochrome P450 oxidation. This structural modification resulted in a terminal half-life (t1/2) of up to 3.5 hours and a favorable plasma clearance rate (15.5 mL/min/kg) in in vivo models, enabling viable oral bioavailability [1].
| Evidence Dimension | In vivo plasma clearance and terminal half-life |
| Target Compound Data | t1/2 of ~3.5 h and clearance of 15.5 mL/min/kg |
| Comparator Or Baseline | Unsubstituted or mono-substituted benzyl predecessors |
| Quantified Difference | 2,6-difluoro substitution significantly reduces oxidative clearance, extending half-life and increasing the Area Under the Curve (AUC) for oral dosing. |
| Conditions | In vivo pharmacokinetic profiling in mice and cynomolgus monkeys (10 mg/kg dose). |
Buyers in medicinal chemistry must select the 2,6-difluoro building block to protect vulnerable aromatic positions from rapid metabolic degradation, ensuring in vivo efficacy.
Beyond electronic effects, 2,6-difluorobenzyl bromide is utilized to introduce severe steric constraints into molecular scaffolds. When attached to a heterocyclic core (such as a uracil or imidazole), the steric clash between the two ortho-fluorine atoms and the adjacent ring system forces the benzyl group into a near-orthogonal conformation [1]. This pre-organization reduces the entropic penalty upon binding to restricted receptor pockets. Unsubstituted benzyl groups freely rotate, leading to weaker binding affinities. The rigidified 3D architecture provided by the 2,6-difluoro substitution is often responsible for order-of-magnitude improvements in target IC50 values [1].
| Evidence Dimension | Conformational preference and binding entropy |
| Target Compound Data | Near-orthogonal (~90°) enforced dihedral angle |
| Comparator Or Baseline | Unsubstituted benzyl bromide |
| Quantified Difference | The 2,6-difluoro group locks the dihedral angle, eliminating the free rotation seen in unsubstituted analogs and drastically improving receptor fit. |
| Conditions | Structure-activity relationship (SAR) optimization of receptor antagonists. |
Procurement of this specific fluorinated building block is essential when a rigid, orthogonal molecular geometry is required to achieve high target binding affinity.
Directly leveraging its rapid N-alkylation kinetics and the metabolic stability of the resulting adduct, this compound is a highly effective precursor for synthesizing uracil-based GnRH antagonists. The bromide leaving group ensures high-yielding coupling to the uracil core without degrading the substrate, while the 2,6-difluoro moiety provides the necessary oral bioavailability and half-life required for clinical efficacy [1].
In the design of non-nucleoside HIV-1 reverse transcriptase inhibitors and bovine viral diarrhea virus inhibitors, 2,6-difluorobenzyl bromide is utilized to install a sterically demanding pendant group. The resulting orthogonal conformation is critical for fitting into restricted allosteric binding pockets, making this specific compound a mandatory building block over unsubstituted benzyl halides [2].
For contract research organizations (CROs) and discovery labs building libraries of N-benzyl heterocycles (e.g., isatins, triazoles), the higher electrophilic reactivity of the bromide form over the chloride form makes it a highly efficient choice. It allows for rapid, automated microwave synthesis with complete conversion in minutes, preventing the bottleneck of overnight refluxing and minimizing purification steps [3].
Corrosive